molecular formula C20H19N3O3 B4504987 4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

Cat. No.: B4504987
M. Wt: 349.4 g/mol
InChI Key: HBDNMGMXXOJBRM-UHFFFAOYSA-N
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Description

4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine and its derivatives have been synthesized through various chemical reactions, characterized using techniques like NMR, IR, Mass spectral studies, and X-ray diffraction. These compounds have been explored for their potential in various biological activities due to the unique structural features of oxadiazoles and morpholine. For example, compounds with similar structures have shown remarkable anti-TB activity, superior anti-microbial activity, and have been screened for antibacterial, antioxidant, anti-TB, anti-diabetic activities, demonstrating the versatility of this chemical framework in drug discovery (Mamatha S.V et al., 2019).

Antimicrobial Activities

Several studies have been conducted to synthesize and evaluate the antimicrobial activities of 1,2,4-triazole and 1,3,4-oxadiazole derivatives, including structures similar to this compound. These compounds have been found to possess good or moderate activities against a variety of microorganisms, highlighting their potential as leads in the development of new antimicrobial agents (H. Bektaş et al., 2010).

Anticancer Evaluation

The anticancer potential of derivatives structurally related to this compound has been explored. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against various cancer cell lines. Most of the tested compounds exhibited moderate to excellent anticancer activity, showcasing the therapeutic potential of such molecules (B. Ravinaik et al., 2021).

Anti-inflammatory Activities

Compounds with the 1,3,4-oxadiazole core, similar to this compound, have been synthesized and assessed for their analgesic and anti-inflammatory activities. Some derivatives have shown potent analgesic and anti-inflammatory activities in animal studies, suggesting their potential for development into new therapeutic agents for treating inflammation-related disorders (D. Dewangan et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the biological activity of a compound often depends on its ability to interact with biological targets such as proteins or enzymes. The presence of the morpholine and oxadiazole rings could potentially influence these interactions .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, due to the presence of the morpholine and oxadiazol rings .

Properties

IUPAC Name

[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-6-2-3-7-15(14)18-21-19(26-22-18)16-8-4-5-9-17(16)20(24)23-10-12-25-13-11-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDNMGMXXOJBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 5
4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 6
4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.